Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride
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Overview
Description
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H8BrNO2S·HCl. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a bromine atom at the 5-position of the thiophene ring. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride typically involves the bromination of thiophene followed by the introduction of an amino group and esterification. One common method includes:
Bromination: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.
Amination: The brominated thiophene is then reacted with ammonia or an amine to introduce the amino group.
Esterification: The resulting amino compound is esterified using methanol and hydrochloric acid to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are often employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted thiophenes, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and as a probe in biochemical assays.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride depends on its specific application. In biochemical assays, it may interact with specific enzymes or receptors, modulating their activity. The bromine atom and amino group play crucial roles in its binding affinity and specificity towards molecular targets .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(2-bromothiophen-3-yl)acetate: Similar structure but with bromine at the 2-position.
Methyl 2-amino-2-(5-chlorothiophen-3-yl)acetate: Chlorine instead of bromine at the 5-position.
Methyl 2-amino-2-(5-fluorothiophen-3-yl)acetate: Fluorine instead of bromine at the 5-position.
Uniqueness
Methyl 2-amino-2-(5-bromothiophen-3-yl)acetate hydrochloride is unique due to the presence of the bromine atom at the 5-position of the thiophene ring, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound in various research and industrial applications.
Properties
IUPAC Name |
methyl 2-amino-2-(5-bromothiophen-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNO2S.ClH/c1-11-7(10)6(9)4-2-5(8)12-3-4;/h2-3,6H,9H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJSZKJHKIJQIQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CSC(=C1)Br)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.57 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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